![molecular formula C21H20N2O5S B258268 Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)
Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate, also known as MMFTC, is a synthetic compound that belongs to the class of thiophene derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has been shown to inhibit the activation of NF-κB, which plays a critical role in the regulation of inflammation and cancer. Additionally, this compound has been found to inhibit the phosphorylation of MAPKs, which are involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in macrophages and monocytes. Additionally, this compound has been demonstrated to inhibit the expression of iNOS and COX-2, which are involved in the production of nitric oxide and prostaglandins, respectively. Furthermore, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the major advantages of Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, this compound has been found to exhibit low toxicity and good bioavailability, which makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its limited solubility in water, which may hinder its use in certain experimental settings.
Future Directions
There are several future directions for the research and development of Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate. One of the potential applications of this compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound may have potential as an adjuvant therapy for cancer, either alone or in combination with other chemotherapeutic agents. Furthermore, the development of this compound analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesis Methods
Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 5-acetyl-2-methylthiophene with 2-methyl-3-furoyl chloride to form 5-(2-methyl-3-furoyl)-2-methylthiophene. This intermediate is then reacted with 4-toluidine and ethyl chloroformate to yield the final product, this compound.
Scientific Research Applications
Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been demonstrated to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
Molecular Formula |
C21H20N2O5S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(2-methylfuran-3-carbonyl)amino]-5-[(4-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O5S/c1-11-5-7-14(8-6-11)22-19(25)17-12(2)16(21(26)27-4)20(29-17)23-18(24)15-9-10-28-13(15)3/h5-10H,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
UMJKGPRBCBFCCI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=C(OC=C3)C)C(=O)OC)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=C(OC=C3)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



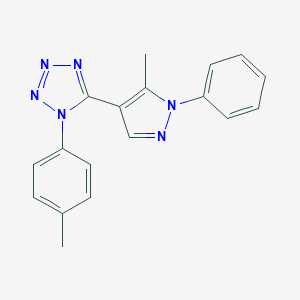
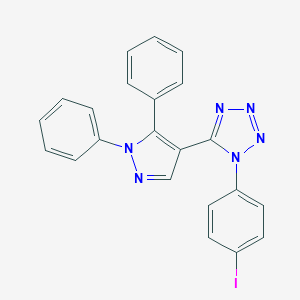
![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
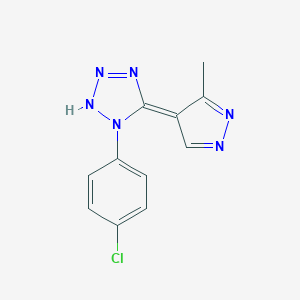
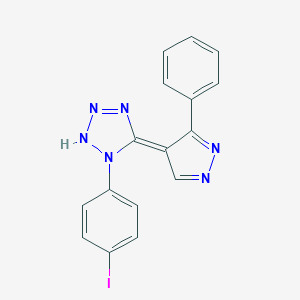

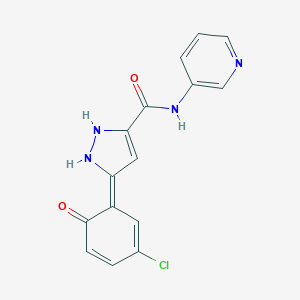
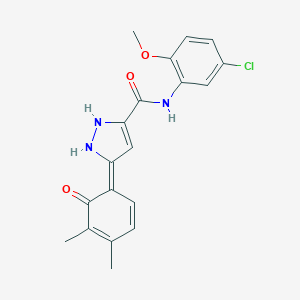
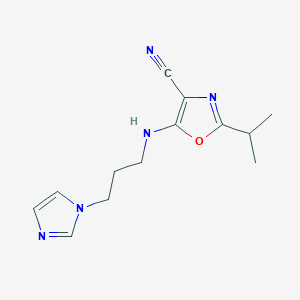
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
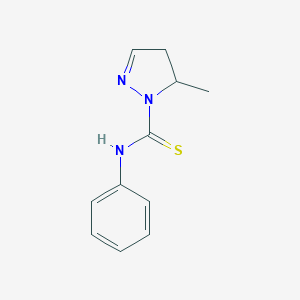
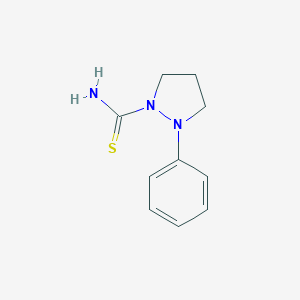
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)